molecular formula C11H8F3NO B13126773 (3-(Trifluoromethyl)quinolin-8-yl)methanol

(3-(Trifluoromethyl)quinolin-8-yl)methanol

Cat. No.: B13126773
M. Wt: 227.18 g/mol
InChI Key: MWSKSJWPXYJXFB-UHFFFAOYSA-N
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Description

(3-(Trifluoromethyl)quinolin-8-yl)methanol is an organic compound that features a quinoline ring substituted with a trifluoromethyl group at the 3-position and a hydroxymethyl group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid using Me3SiCF3 and Cu(OTf)2 as catalysts . This reaction proceeds smoothly in 1-methyl-pyrrolidin-2-one, yielding the desired trifluoromethylated quinoline.

Industrial Production Methods

Industrial production methods for (3-(Trifluoromethyl)quinolin-8-yl)methanol are not extensively documented. the use of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is a common approach in the large-scale synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

(3-(Trifluoromethyl)quinolin-8-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding quinoline derivative with a methyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Quinoline-8-carboxylic acid or quinoline-8-aldehyde.

    Reduction: 3-(Trifluoromethyl)quinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (3-(Trifluoromethyl)quinolin-8-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s biological activity by increasing its lipophilicity and metabolic stability. The quinoline ring system allows the compound to interact with various enzymes and receptors, potentially inhibiting their activity and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Trifluoromethyl)quinolin-8-yl)methanol is unique due to the specific positioning of the trifluoromethyl and hydroxymethyl groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

IUPAC Name

[3-(trifluoromethyl)quinolin-8-yl]methanol

InChI

InChI=1S/C11H8F3NO/c12-11(13,14)9-4-7-2-1-3-8(6-16)10(7)15-5-9/h1-5,16H,6H2

InChI Key

MWSKSJWPXYJXFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)CO)C(F)(F)F

Origin of Product

United States

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